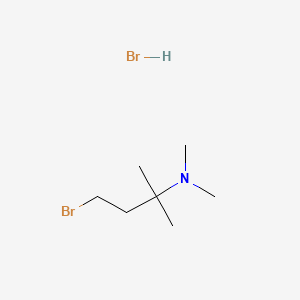
2-(Fluoromethyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fluoromethyl)butanoic acid is an organic compound belonging to the class of carboxylic acids It features a fluoromethyl group attached to the second carbon of a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)butanoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable precursor, such as 2-bromobutanoic acid, with a fluoride source like potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the fluorination of butanoic acid derivatives using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Fluoromethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under basic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(Fluoromethyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and molecular imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(Fluoromethyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity for certain biological targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Butanoic Acid: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
2-Chloromethylbutanoic Acid: Similar structure but with a chloromethyl group instead of fluoromethyl, leading to different reactivity and applications.
2-Bromomethylbutanoic Acid: Another halogenated analog with distinct properties and uses.
Uniqueness: 2-(Fluoromethyl)butanoic acid is unique due to the presence of the fluoromethyl group, which imparts specific chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size influence the compound’s interactions with other molecules, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9FO2 |
|---|---|
Peso molecular |
120.12 g/mol |
Nombre IUPAC |
2-(fluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H9FO2/c1-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
Clave InChI |
TXXKFNLDQCKMGV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)



![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)

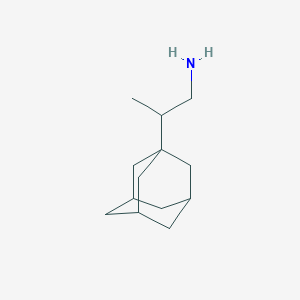
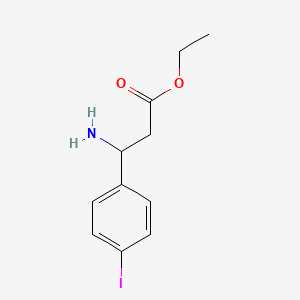
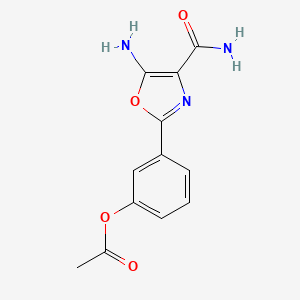
![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)
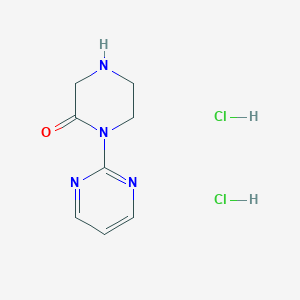

![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)
